molecular formula C24H18BrFN2O4S2 B2436236 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 850926-87-3

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2436236
CAS No.: 850926-87-3
M. Wt: 561.44
InChI Key: KMKYDVACYMFNAA-UHFFFAOYSA-N
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Description

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H18BrFN2O4S2 and its molecular weight is 561.44. The purity is usually 95%.
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Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. With a molecular formula of C18H15BrN2O4S2C_{18}H_{15}BrN_{2}O_{4}S_{2} and a molecular weight of 467.4 g/mol, this compound is characterized by its unique structural features, including a sulfonamide moiety and an oxazole ring, which are often associated with diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H15BrN2O4S2
Molecular Weight467.4 g/mol
Purity95%
IUPAC Name2-[[4-(4-bromophenyl)sulfonyl-2-(p-tolyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the realms of anti-inflammatory , analgesic , and antitumor activities.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related oxazole derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Molecular docking studies indicated that these compounds can effectively bind to COX enzymes, potentially leading to reduced inflammation .

Analgesic Effects

The analgesic potential of this compound has been evaluated using established pharmacological tests such as the writhing test and the hot plate test . In these assays, compounds containing similar structural motifs have demonstrated significant pain-relieving effects, suggesting that this compound may also possess similar analgesic properties.

Antitumor Activity

Recent investigations into the antitumor activity of oxazole derivatives have highlighted their effectiveness against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have shown activity against BRAF(V600E) mutations, which are common in melanoma and other cancers . The structure of this compound may allow it to interact with similar targets.

Case Studies and Research Findings

  • Synthesis and Characterization : A study reported the synthesis of various oxazole derivatives, including those with bromophenyl and sulfonamide groups. These compounds were characterized using techniques like FTIR, NMR, and mass spectrometry, confirming their structural integrity and purity .
  • Biological Testing : In vitro assays demonstrated that certain derivatives exhibited moderate to high inhibition rates against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Safety Profile : Toxicity assessments conducted according to OECD guidelines revealed low acute toxicity for related compounds, suggesting a favorable safety profile for further development.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrFN2O4S2/c1-15-2-4-16(5-3-15)22-28-23(34(30,31)20-12-6-17(25)7-13-20)24(32-22)33-14-21(29)27-19-10-8-18(26)9-11-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKYDVACYMFNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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